molecular formula C21H20N6O3S B11004605 Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11004605
M. Wt: 436.5 g/mol
InChI Key: GGFUCYHETUHXFC-UHFFFAOYSA-N
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Description

Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it has been shown to inhibit acetylcholinesterase, which is involved in the treatment of Alzheimer’s disease . Additionally, it can act as an antagonist to fibrinogen receptors, providing antithrombotic activity .

Biological Activity

Methyl 2-{[3-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound characterized by a thiazole ring and a triazole moiety. Its unique structural features suggest significant potential for various biological activities, particularly in pharmacology and medicinal chemistry.

Structural Characteristics

The compound's molecular formula is C₁₈H₁₈N₄O₂S, indicating a high degree of complexity. Key structural elements include:

  • Thiazole Ring : Known for its role in various biological activities.
  • Triazole Moiety : Often associated with antifungal and anticancer properties.
  • Methyl Ester Group : Enhances solubility and bioavailability.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Anticancer Properties

Studies have demonstrated that compounds with similar structural motifs show promising anticancer effects. For instance:

  • Mechanism of Action : The compound may inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.

Antimicrobial Activity

The thiazole and triazole components are known for their antimicrobial properties. Preliminary assays suggest that this compound may:

  • Exhibit Activity Against Bacteria and Fungi : Potentially effective against resistant strains due to its unique structure.

Enzyme Inhibition

The compound may also act as an inhibitor of certain enzymes involved in disease pathways:

  • Targeted Enzymes : Research indicates potential inhibition of kinases and other relevant enzymes.

Case Studies

Recent studies provide insights into the biological activity of similar compounds:

StudyCompoundFindings
Triazolo-pyrimidine derivativesIdentified as effective against various cancer cell lines with low toxicity.
Thieno-triazolesShowed significant anti-inflammatory effects alongside anticancer activity.

The biological activity of this compound can be attributed to:

  • Interaction with DNA : Potential intercalation or groove binding.
  • Enzyme Modulation : Altering the activity of key metabolic enzymes.

Synthesis and Modifications

Synthesis typically involves multi-step organic reactions which require careful control to ensure high yields. Modifications to the core structure can enhance biological activity:

  • Alkyl Chain Variations : Affect solubility and interaction profiles.

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • In Vivo Studies : To assess the therapeutic potential in animal models.
  • Structure-Activity Relationship (SAR) : To optimize efficacy and reduce toxicity.

Properties

Molecular Formula

C21H20N6O3S

Molecular Weight

436.5 g/mol

IUPAC Name

methyl 2-[3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C21H20N6O3S/c1-12-15(13(2)27-20(24-12)22-11-23-27)9-10-16(28)25-21-26-17(19(29)30-3)18(31-21)14-7-5-4-6-8-14/h4-8,11H,9-10H2,1-3H3,(H,25,26,28)

InChI Key

GGFUCYHETUHXFC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC2=NC=NN12)C)CCC(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

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